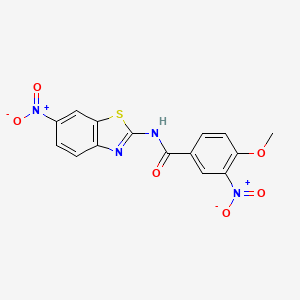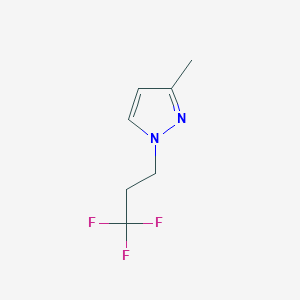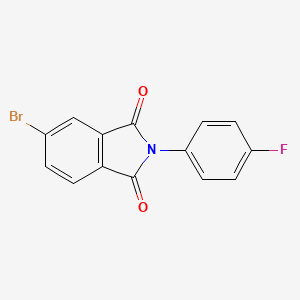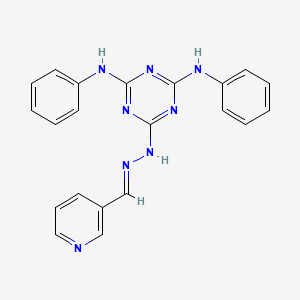![molecular formula C17H13BrN2O3 B11711451 N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11711451.png)
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromine atom, a dioxoisoindoline moiety, and a phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide typically involves the reaction of 5-bromo-1,3-dioxoisoindoline with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure the desired transformation and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoindoline compounds .
Applications De Recherche Scientifique
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mécanisme D'action
The mechanism of action of N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C17H13BrN2O3 |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-11(21)19(13-5-3-2-4-6-13)10-20-16(22)14-8-7-12(18)9-15(14)17(20)23/h2-9H,10H2,1H3 |
Clé InChI |
PDCMGELCLDLKEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)

![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11711379.png)
![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B11711393.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)

![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)


![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)


